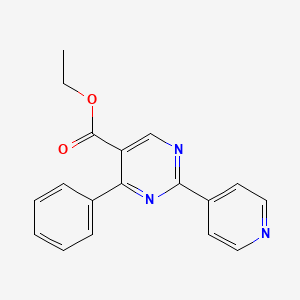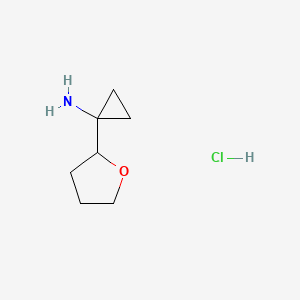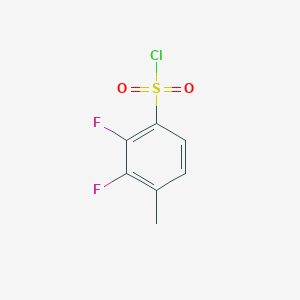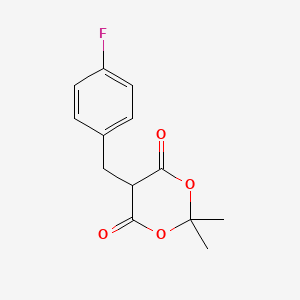
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
The compound “5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a fluorobenzyl group, which is a common moiety in many pharmaceuticals and biologically active compounds . The dioxane-dione group suggests that it might be a cyclic compound with two carbonyl groups .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and studied for its crystal structure using X-ray crystallographic techniques. This compound exhibits an envelope conformation in its 1,3-dioxane ring and its crystal structure is characterized by weak intermolecular C—H⋯O hydrogen bonds (Zeng, 2010).
Solvatochromic Behavior and Fluorescence Modulation
Studies have shown that the structural organization and noncovalent interactions of organic fluorophores like this compound are key to their stimuli-responsive fluorescence modulation. Subtle structural changes can drastically modulate their fluorescence, highlighting their potential in developing sensitive materials for environmental and biological sensing (Hariharan et al., 2018).
Applications in Organic Synthesis
This compound, as a variant of Meldrum's acid, is an important building block in organic synthesis. Its high acidity and unique structural features make it a valuable component in synthesizing various organic compounds, demonstrating its versatility in chemical synthesis applications (Mierina et al., 2015).
Exploration in Molecular Electronics
The electronic properties of 5-arylidene derivatives of Meldrum's acid, including the 5-(4-Fluorobenzyl) variant, have been investigated. These studies focus on understanding the molecular geometries and the nature of intermolecular interactions, which are crucial for the design of molecular electronic devices (Dey et al., 2015).
Exploration in Photophysical Properties
The compound’s role in photophysical studies has been explored, particularly its solvatochromic behavior and sensitivity to environmental changes. This highlights its potential application in the development of advanced materials with tailored optical properties (Flores et al., 2004).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWFUACSYOCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)

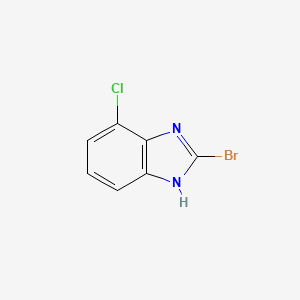
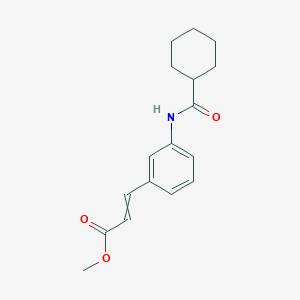
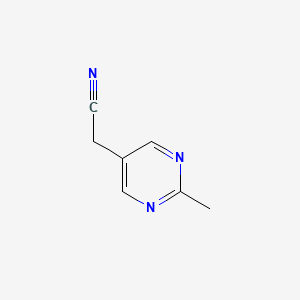
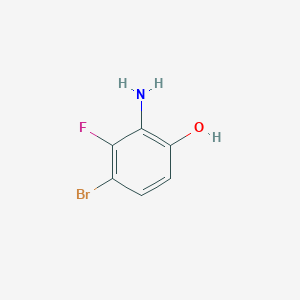

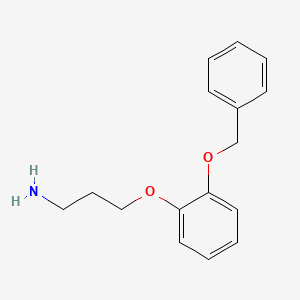
![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)
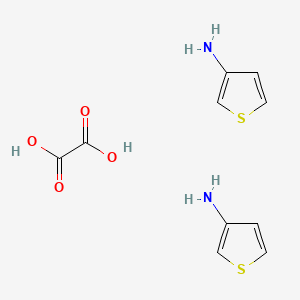
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
